molecular formula C9H10BNO2 B1426786 1-Methylindole-7-boronic acid CAS No. 1443380-07-1

1-Methylindole-7-boronic acid

Cat. No. B1426786
CAS RN: 1443380-07-1
M. Wt: 174.99 g/mol
InChI Key: QDSZQBBGYYIBAE-UHFFFAOYSA-N
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Description

1-Methylindole-7-boronic acid is a boronic acid derivative with the CAS Number: 1443380-07-1 . It has a molecular weight of 174.99 and its molecular formula is C9H10BNO2 . It is a solid substance .


Synthesis Analysis

Boronic acids, including this compound, can be synthesized through various methods. One common method involves the reactions of indolylboronic acids with electrophilic compounds . Another approach involves the borylation reaction, which can be performed starting with either carboxylic acids or thioester under palladium or rhodium catalysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H10BNO2 . Its average mass is 174.992 Da and its monoisotopic mass is 175.080460 Da .


Chemical Reactions Analysis

Indolylboronic acids, such as this compound, are known to react with electrophilic compounds . They are also used in the Suzuki reaction, a type of cross-coupling reaction . Protodeboronation of boronic esters, including this compound, is another important reaction .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Sensing Applications

1-Methylindole-7-boronic acid, as part of the boronic acid family, finds significant use in sensing applications. Boronic acids, including this compound, interact with diols and Lewis bases like fluoride or cyanide anions. This interaction is crucial for various sensing applications, both in homogeneous assays and heterogeneous detection, across interfaces or within bulk samples. These applications extend to biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Reactivity and Complex Formation

This compound can form zwitterionic species and complex with other molecules, as demonstrated in studies involving N-methylpyrrole and N-methylindole with B(C6F5)3. These complexes feature a C(α)−B bond and an acidic sp3 methylene carbon in the heterocyclic part of the molecule. Such compounds have restricted rotation around the C(α)−B and/or B−C6F5 bonds, leading to applications in molecular research and possibly in the development of new materials or chemical processes (Focante et al., 2004).

Synthesis and Purification

The synthesis of boronic acids, including this compound, often involves the deprotection of boronic ester intermediates. This process can be optimized by leveraging the volatility of methylboronic acid and its diol esters, which simplifies the transformation and purification steps in the synthesis of boronic acids. This method provides high yields and eliminates cumbersome purification steps, making it valuable in chemical manufacturing and research (Hinkes & Klein, 2019).

Molecular Structure Studies

This compound's molecular structure and resonance states can be studied under different temperatures using nuclear magnetic resonance (NMR) spectroscopy. Such studies are crucial for characterizing molecules with variable resonance states, as they provide insights into the molecular symmetry and movement of atoms within the molecule. This information is essential for developing new materials and understanding chemical reactions (Dikmen, 2018).

Biomedical Applications

Boronic acids, including this compound, have potential in biomedical applications, particularly in the treatment of diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility properties make them valuable in the development of new therapeutics and biomaterials (Cambre & Sumerlin, 2011).

Selective Fluorescent Chemosensors

Boronic acids like this compound are used in the development of selective fluorescent chemosensors for detecting biological substances, crucial for disease prevention, diagnosis, and treatment. Their interaction with diols allows them to be used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances (Huang et al., 2012).

Catalytic Applications

This compound can be used in catalytic applications, such as in aza-Michael additions of hydroxamic acid to quinone imine ketals. These reactions can be conducted in a highly enantioselective manner, enabling the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Mechanism of Action

Target of Action

1-Methylindole-7-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds, which can have various applications in fields such as pharmaceuticals, materials science, and chemical synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a wide range of conditions. Additionally, the stability of this compound suggests that it may be resistant to degradation under various environmental conditions .

Safety and Hazards

1-Methylindole-7-boronic acid is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(1-methylindol-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSZQBBGYYIBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443380-07-1
Record name (1-methyl-1H-indol-7-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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